![molecular formula C22H31ClN2O4 B10772798 (4-chlorophenyl) N-[2-[4-(4-hydroxypiperidine-1-carbonyl)cyclohexyl]ethyl]-N-methylcarbamate](/img/structure/B10772798.png)
(4-chlorophenyl) N-[2-[4-(4-hydroxypiperidine-1-carbonyl)cyclohexyl]ethyl]-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 10, identified by the PubMed ID 22533316, is a synthetic organic molecule with the IUPAC name 4-chlorophenyl N-methyl-N-{2-[(1r,4r)-4-[(4-hydroxypiperidin-1-yl)carbonyl]cyclohexyl]ethyl}carbamate . This compound has been studied for its potential pharmacological properties and is known to interact with specific biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Compound 10 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the cyclohexyl intermediate: This involves the reaction of cyclohexanone with appropriate reagents to introduce the desired functional groups.
Introduction of the piperidine moiety: This step involves the reaction of the cyclohexyl intermediate with piperidine derivatives under controlled conditions.
Final coupling reaction: The final step involves coupling the intermediate with 4-chlorophenyl isocyanate to form the desired carbamate structure.
Industrial Production Methods: The industrial production of Compound 10 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reagents, efficient catalysts, and optimized reaction conditions to ensure maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions: Compound 10 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the carbamate structure can be reduced to form corresponding alcohols.
Substitution: The chlorine atom in the 4-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a model compound for studying carbamate chemistry and reactions.
Biology: Investigated for its interactions with biological targets, including enzymes and receptors.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
Compound 10 exerts its effects by interacting with specific molecular targets. It acts as an inhibitor of the enzyme lanosterol synthase, which plays a crucial role in cholesterol biosynthesis. By inhibiting this enzyme, Compound 10 reduces the production of cholesterol, making it a potential therapeutic agent for hypercholesterolemia .
Comparison with Similar Compounds
Rosiglitazone: A widely used PPARγ agonist with similar therapeutic applications but different side effects.
Pioglitazone: Another PPARγ agonist with similar applications but different pharmacokinetic properties.
Uniqueness: Compound 10 is unique due to its dual mechanism of action as a PPARγ agonist and lanosterol synthase inhibitor. This dual activity makes it a promising candidate for the treatment of metabolic diseases with potentially fewer side effects compared to other PPARγ agonists .
Properties
Molecular Formula |
C22H31ClN2O4 |
|---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
(4-chlorophenyl) N-[2-[4-(4-hydroxypiperidine-1-carbonyl)cyclohexyl]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C22H31ClN2O4/c1-24(22(28)29-20-8-6-18(23)7-9-20)13-10-16-2-4-17(5-3-16)21(27)25-14-11-19(26)12-15-25/h6-9,16-17,19,26H,2-5,10-15H2,1H3 |
InChI Key |
PAHWPIPXJDOVHD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1CCC(CC1)C(=O)N2CCC(CC2)O)C(=O)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]-2-methylphenyl]acetamide](/img/structure/B10772722.png)
![Benzo[c]-2,6-naphthyridin-5-amine, N-(2-chlorophenyl)-7-(1H-1,2,4-triazol-5-yl)-](/img/structure/B10772727.png)
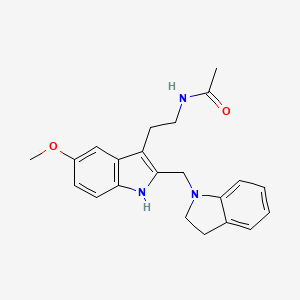
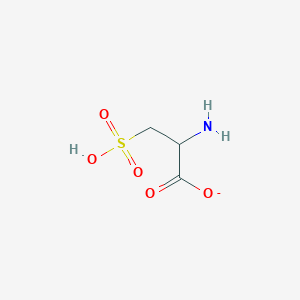
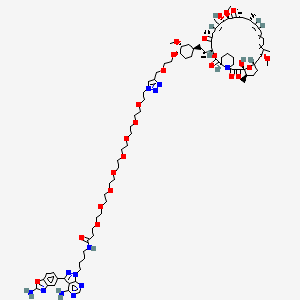
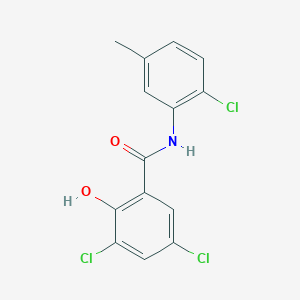
![3-[[2-(2-fluorophenyl)-3-oxo-1H-pyrazole-5-carbonyl]amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B10772755.png)
![4-[({2-[(2S)-2-methyl-4-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]piperazin-1-yl]pyrimidin-5-yl}oxy)methyl]pyridine-3-carbonitrile](/img/structure/B10772764.png)
![[(1R)-1-phenylethyl] N-(2-aminoethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]carbamate](/img/structure/B10772770.png)
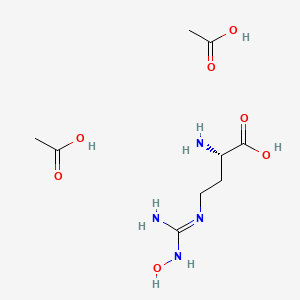
![N-[(2S)-1-[[(2S)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B10772786.png)
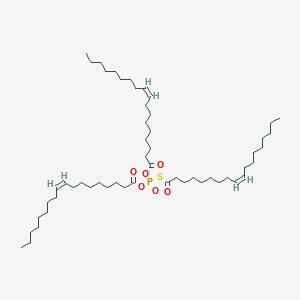
![[1-bromo-(3S)-hydrox-4-(palmitoyloxy)butyl]phosphate](/img/structure/B10772797.png)
![(2S)-5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethylsulfanyl)acetyl]amino]pentanoic acid](/img/structure/B10772802.png)
